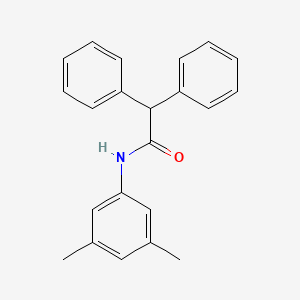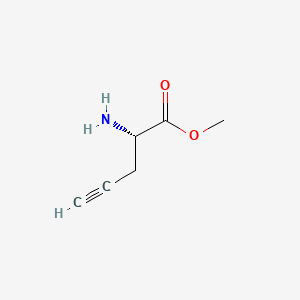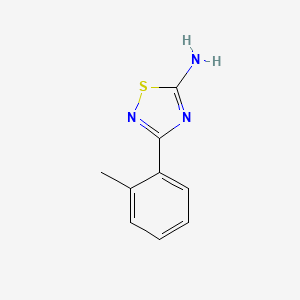
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the o-tolyl group (a methyl-substituted phenyl group) attached to the thiadiazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Tolyl)-1,2,4-thiadiazol-5-amine
- 3-(m-Tolyl)-1,2,4-thiadiazol-5-amine
- 2-(o-Tolyl)-1,3,4-thiadiazole
Uniqueness
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the ortho position can lead to steric hindrance, affecting the compound’s interactions with other molecules.
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
PWEGXIVBAQDBEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


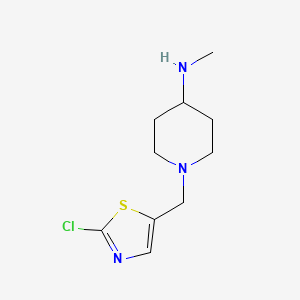
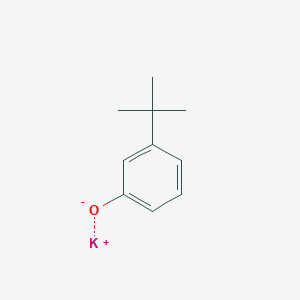
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
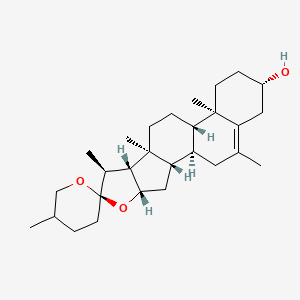
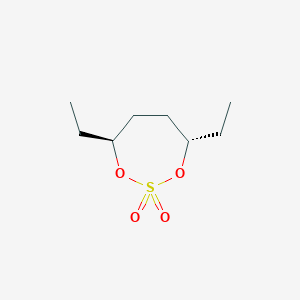
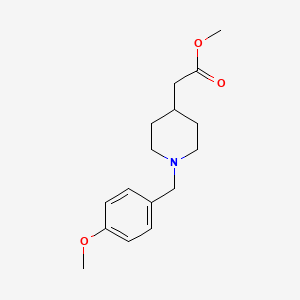
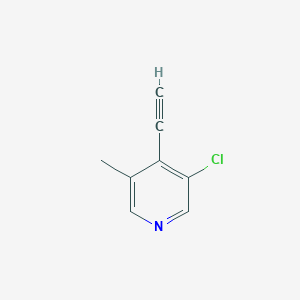
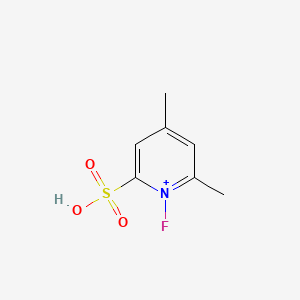

![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)

